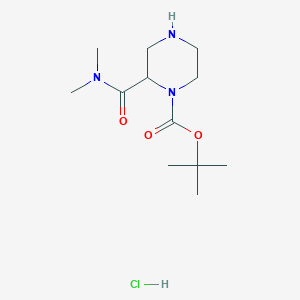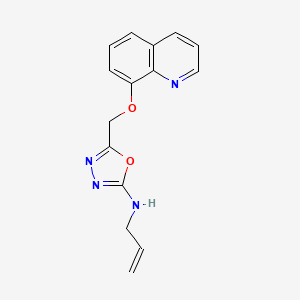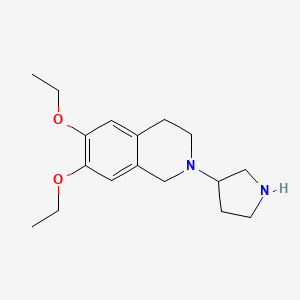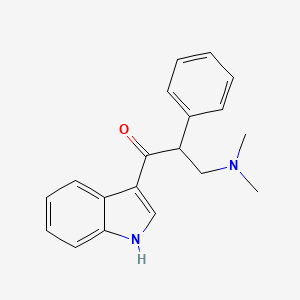
(2-Chlorothiazol-5-yl)methyl 2-chlorothiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chlorothiazol-5-yl)methyl 2-chlorothiazole-5-carboxylate: is a chemical compound with the molecular formula C8H4Cl2N2O2S2 and a molecular weight of 295.17 g/mol It is characterized by the presence of two chlorothiazole rings, which are heterocyclic compounds containing both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chlorothiazol-5-yl)methyl 2-chlorothiazole-5-carboxylate typically involves the esterification of 2-chlorothiazole-5-carboxylic acid with (2-chlorothiazol-5-yl)methanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality .
化学反応の分析
Types of Reactions: (2-Chlorothiazol-5-yl)methyl 2-chlorothiazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the chlorothiazole rings can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The sulfur atoms in the thiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The nitro groups (if present) can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Major Products Formed:
Substitution Reactions: Substituted thiazole derivatives with various functional groups.
Oxidation Reactions: Sulfoxides or sulfones.
Reduction Reactions: Amines or other reduced derivatives.
科学的研究の応用
Chemistry: (2-Chlorothiazol-5-yl)methyl 2-chlorothiazole-5-carboxylate is used as an intermediate in the synthesis of more complex organic molecules.
Biology: In biological research, this compound may be used as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals. Its ability to interact with biological targets makes it a useful tool in drug discovery and development .
Medicine: Further research is needed to explore its full potential in medicine .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its versatility and reactivity make it a valuable component in various industrial processes .
作用機序
The mechanism of action of (2-Chlorothiazol-5-yl)methyl 2-chlorothiazole-5-carboxylate is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of chlorothiazole rings suggests potential binding to biological macromolecules, leading to modulation of their activity. Further studies are required to elucidate the precise molecular pathways involved .
類似化合物との比較
2-Chlorothiazole-5-carboxylic acid: A precursor in the synthesis of (2-Chlorothiazol-5-yl)methyl 2-chlorothiazole-5-carboxylate.
(2-Chlorothiazol-5-yl)methanol: Another precursor used in the esterification process.
Thiazole derivatives: Compounds containing the thiazole ring, which may exhibit similar chemical reactivity and biological activity.
Uniqueness: this compound is unique due to the presence of two chlorothiazole rings, which confer distinct chemical and biological properties.
特性
分子式 |
C8H4Cl2N2O2S2 |
|---|---|
分子量 |
295.2 g/mol |
IUPAC名 |
(2-chloro-1,3-thiazol-5-yl)methyl 2-chloro-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C8H4Cl2N2O2S2/c9-7-11-1-4(15-7)3-14-6(13)5-2-12-8(10)16-5/h1-2H,3H2 |
InChIキー |
MIACYMYYGBIDLH-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC(=N1)Cl)COC(=O)C2=CN=C(S2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[(5-Chloro-2-methylphenyl)imino]methyl}-2-naphthol](/img/structure/B15063530.png)
![1-Ethyl-4-phenyl-6,7-dihydrofuro[3,2-g]quinazolin-2(1H)-one](/img/structure/B15063532.png)












